molecular formula C23H28N2O2 B11944579 N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide

Cat. No.: B11944579
M. Wt: 364.5 g/mol
InChI Key: QDHGHLBQJWZMRA-PCCBWWKXSA-N
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Description

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a complex organic compound characterized by its unique structural features. This compound contains an oxazoline ring, a benzyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide typically involves the following steps:

    Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl and Phenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenyl halides.

    Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or phenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
  • N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)formamide
  • N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[(1S)-1-[(4S,5S)-4-benzyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide

InChI

InChI=1S/C23H28N2O2/c1-16(26)24-21(23(2,3)4)22-25-19(15-17-11-7-5-8-12-17)20(27-22)18-13-9-6-10-14-18/h5-14,19-21H,15H2,1-4H3,(H,24,26)/t19-,20-,21+/m0/s1

InChI Key

QDHGHLBQJWZMRA-PCCBWWKXSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CC3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)NC(C1=NC(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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